5-bromo-N-cyclohexylpyrimidin-2-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-cyclohexylpyrimidin-2-amine typically involves the bromination of 2-cyclohexylaminopyrimidine. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature and time .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the compound can be synthesized on a larger scale using similar bromination techniques, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-bromo-N-cyclohexylpyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with arylboronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products are biaryl compounds with diverse functional groups.
Scientific Research Applications
Chemistry: 5-bromo-N-cyclohexylpyrimidin-2-amine is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds .
Medicine: It has been used in the synthesis of pharmaceutical intermediates and potential drug candidates, particularly in the development of inhibitors for various enzymes .
Industry: The compound’s versatility makes it useful in the development of new materials and chemical processes .
Mechanism of Action
The exact mechanism of action of 5-bromo-N-cyclohexylpyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . The molecular targets and pathways involved vary depending on the specific biological context and the nature of the enzyme or receptor it interacts with .
Comparison with Similar Compounds
5-Bromo-2-aminopyrimidine: Similar structure but lacks the cyclohexyl group, which may affect its reactivity and biological activity.
2-Cyclohexylaminopyrimidine: Lacks the bromine atom, which may influence its chemical properties and reactivity.
Uniqueness: 5-bromo-N-cyclohexylpyrimidin-2-amine is unique due to the presence of both the bromine atom and the cyclohexyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-N-cyclohexylpyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3/c11-8-6-12-10(13-7-8)14-9-4-2-1-3-5-9/h6-7,9H,1-5H2,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGGKWPYPCIJAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC=C(C=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407413 |
Source
|
Record name | 5-BROMO-2-CYCLOHEXYLAMINOPYRIMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886366-17-2 |
Source
|
Record name | 5-Bromo-N-cyclohexyl-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886366-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-BROMO-2-CYCLOHEXYLAMINOPYRIMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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